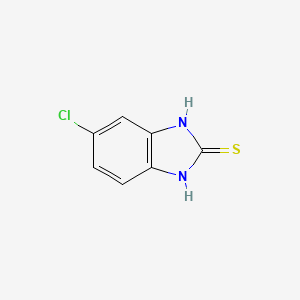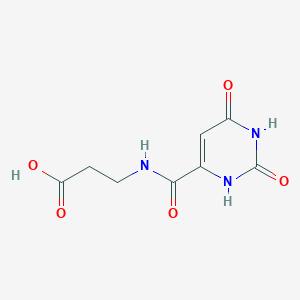
DB28
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DB28 is a novel compound known for its role as an MR1 ligand. It decreases the cell surface expression of MR1 and competitively inhibits the activation of MAIT cells by agonist ligands
Vorbereitungsmethoden
The preparation of DB28 involves specific synthetic routes and reaction conditions. One common method includes dissolving 2 mg of the compound in 50 μL of DMSO to create a mother liquor with a concentration of 40 mg/mL . This solution can then be used for further experiments or formulations. Industrial production methods for this compound are not widely documented, but the compound is typically synthesized for research purposes under controlled laboratory conditions.
Analyse Chemischer Reaktionen
DB28 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the thermal oxidation of metals in this compound can result in the formation of different color nuances due to the heat released by the chemical reactions .
Wissenschaftliche Forschungsanwendungen
DB28 has a wide range of scientific research applications. In chemistry, it is used to study the interactions and mechanisms of MR1 ligands. In biology, this compound is utilized to investigate the activation and inhibition of MAIT cells, which play a crucial role in the immune response . In medicine, this compound’s potential therapeutic applications are being explored, particularly in the context of immune modulation and disease treatment. Additionally, this compound has industrial applications in the development of new materials and compounds for various technological advancements .
Wirkmechanismus
The mechanism of action of DB28 involves its interaction with MR1, a molecule that plays a key role in the immune system. This compound competitively inhibits the activation of MAIT cells by agonist ligands, leading to a decrease in MR1 cell surface expression . This inhibition is crucial for modulating the immune response and has potential therapeutic implications for diseases involving immune dysregulation.
Vergleich Mit ähnlichen Verbindungen
DB28 is unique in its specific interaction with MR1 and its ability to modulate MAIT cell activation. Similar compounds include other MR1 ligands that also target the same pathway but may differ in their efficacy and specificity. Some of these similar compounds include other nitrogen-containing heterocyclic compounds that have been studied for their therapeutic potential . this compound stands out due to its novel structure and unique mechanism of action.
Eigenschaften
Molekularformel |
C8H9N3O5 |
|---|---|
Molekulargewicht |
227.17 g/mol |
IUPAC-Name |
3-[(2,4-dioxo-1H-pyrimidine-6-carbonyl)amino]propanoic acid |
InChI |
InChI=1S/C8H9N3O5/c12-5-3-4(10-8(16)11-5)7(15)9-2-1-6(13)14/h3H,1-2H2,(H,9,15)(H,13,14)(H2,10,11,12,16) |
InChI-Schlüssel |
HLVBXSGXJVQJGW-UHFFFAOYSA-N |
SMILES |
C1=C(NC(=O)NC1=O)C(=O)NCCC(=O)O |
Kanonische SMILES |
C1=C(NC(=O)NC1=O)C(=O)NCCC(=O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


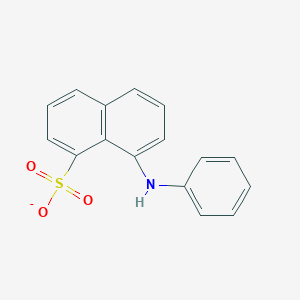
![(1R,3R,5R,7R)-N-[3-(MORPHOLIN-4-YL)PROPYL]ADAMANTAN-2-AMINE](/img/structure/B1227082.png)
![N-[2-(2-methoxyphenoxy)ethyl]-3-(4-methoxyphenyl)acrylamide](/img/structure/B1227083.png)
![3,4,5-triethoxy-N-[4-(4-methylsulfonyl-1-piperazinyl)phenyl]benzamide](/img/structure/B1227085.png)
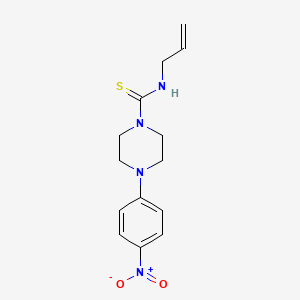
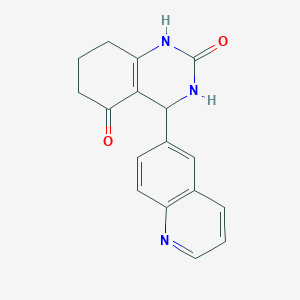
![2-[[(1-ethyl-2-benzimidazolyl)thio]methyl]-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylic acid ethyl ester](/img/structure/B1227091.png)
![[(2R,3S,4R,5R)-3,4-dihydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B1227093.png)
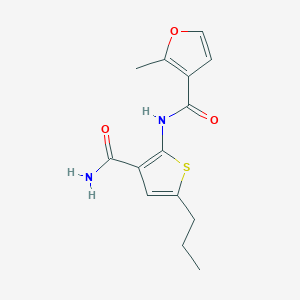
![3-(2H-13-BENZODIOXOL-5-YL)-1-[4-(BENZYLSULFAMOYL)PHENYL]UREA](/img/structure/B1227098.png)
![N-(furan-2-ylmethyl)-6-imino-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B1227099.png)
![N-[2-(2-benzoyl-4-bromoanilino)-2-oxoethyl]-2-chlorobenzamide](/img/structure/B1227101.png)
![(2,6-Difluorophenyl)-[4-(5-fluoro-2-methyl-1-benzimidazolyl)-1-piperidinyl]methanone](/img/structure/B1227103.png)
